LogP-Guided Selection: 1-(3-Dimethylaminopropyl)piperazine vs. Primary Amine-Terminated Piperazine Analogs for Enhanced Membrane Partitioning
1-(3-Dimethylaminopropyl)piperazine exhibits a calculated LogP of 0.11, indicating a balanced but slightly hydrophilic nature [1]. In contrast, its primary amine analog, 1-(3-aminopropyl)piperazine, has a significantly lower ACD/LogP of -0.59, making it markedly more hydrophilic and less prone to partition into lipid membranes . Another common comparator, 1-(2-aminoethyl)piperazine (AEP), displays an even more negative LogP, reported as -1.48 at 20°C . This quantifiable difference in lipophilicity directly impacts the compound's ability to cross biological membranes or interact with hydrophobic domains in polymers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.11 (calculated) |
| Comparator Or Baseline | 1-(3-aminopropyl)piperazine: ACD/LogP = -0.59; 1-(2-aminoethyl)piperazine: LogP = -1.48 at 20°C |
| Quantified Difference | ΔLogP = 0.70 (more lipophilic than 1-(3-aminopropyl)piperazine) and ΔLogP = 1.59 (more lipophilic than AEP) |
| Conditions | Calculated values from standard chemical property databases |
Why This Matters
Procuring the correct piperazine derivative is critical; a lower LogP analog may fail to achieve sufficient membrane permeability in drug design or proper polymer network integration in materials science.
- [1] ChemSrc. (2018). 877-96-3 CAS No. Retrieved from https://m.chemsrc.com/baike/180893.html View Source
